1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine
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Overview
Description
1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group and a 1,2,4-oxadiazole ring
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a member of the ErbB family of receptor tyrosine kinases, which includes four members: ErbB‐1/EGFR, ErbB‐2/HER‐2/neu, ErbB‐3/HER‐3, and ErbB‐4/HER‐4 . These receptors play crucial roles in controlling cellular processes like migration, angiogenesis, differentiation, and proliferation .
Mode of Action
The compound interacts with its target, EGFR-TK, by inhibiting its activity . This inhibition is achieved through the compound binding to the hinge region of the ATP binding site of EGFR Kinase . This interaction disrupts the normal function of the receptor, leading to changes in the cellular processes it controls .
Biochemical Pathways
The inhibition of EGFR-TK affects several biochemical pathways. EGFR-TK controls several cellular processes, and its overexpression can lead to cancer . By inhibiting EGFR-TK, the compound disrupts these processes, potentially slowing or stopping the progression of cancer .
Pharmacokinetics
This suggests that the compound may have different bioavailability profiles depending on the route of administration .
Result of Action
The result of the compound’s action is a potent anticancer activity against various human cancer cell lines . For example, one study found that the compound showed the most potent anticancer activity against all tested cancer cell lines, with an IC50 range of 1.82 to 5.55 μM . Furthermore, the compound also induced apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzyloxyphenyl group is introduced via a substitution reaction, and the final step involves the coupling of the oxadiazole derivative with the phenylpiperazine moiety .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenyl isocyanate: Shares the benzyloxyphenyl group but differs in its overall structure and reactivity.
Phenylpiperazine derivatives: Similar in having the piperazine ring but vary in their substituents and resulting properties.
Uniqueness
1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine is unique due to the combination of the oxadiazole ring and the benzyloxyphenyl group, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
3-(4-phenylmethoxyphenyl)-5-[(4-phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2/c1-3-7-21(8-4-1)20-31-24-13-11-22(12-14-24)26-27-25(32-28-26)19-29-15-17-30(18-16-29)23-9-5-2-6-10-23/h1-14H,15-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHQZLFYLSOQME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NO2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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